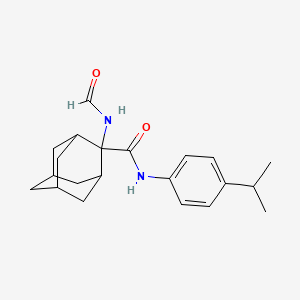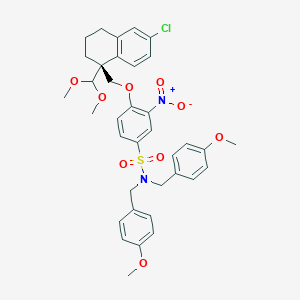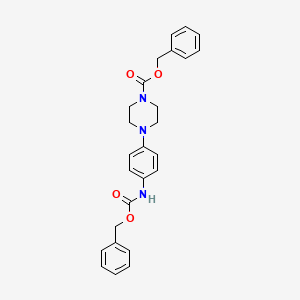
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) involves multiple steps. The initial step typically includes the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, octanoyl chloride, and nonadecanedioic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as distillation or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be explored for its potential use in drug delivery systems, given its ability to interact with biological membranes.
Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. The specific pathways involved depend on the context of its application, such as drug delivery or membrane studies.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]octadecanamide: This compound shares a similar structure but lacks the nonadecane-1,19-diyl bis(2-butyloctanoate) moiety.
N-[3-(Dimethylamino)propyl]octanamide: Another similar compound with a shorter carbon chain.
Uniqueness
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) is unique due to its long carbon chain and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C56H110N2O5 |
|---|---|
Molecular Weight |
891.5 g/mol |
IUPAC Name |
[19-(2-butyloctanoyloxy)-10-[3-(dimethylamino)propyl-octanoylamino]nonadecyl] 2-butyloctanoate |
InChI |
InChI=1S/C56H110N2O5/c1-8-13-18-27-36-46-54(59)58(48-39-47-57(6)7)53(44-34-28-23-21-25-30-37-49-62-55(60)51(40-16-11-4)42-32-19-14-9-2)45-35-29-24-22-26-31-38-50-63-56(61)52(41-17-12-5)43-33-20-15-10-3/h51-53H,8-50H2,1-7H3 |
InChI Key |
IQFPXNRZNUJTOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
![5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile](/img/structure/B13363420.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)
![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363456.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363468.png)


